molecular formula C8H12O3 B1419545 Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate CAS No. 227607-44-5

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B1419545
CAS No.: 227607-44-5
M. Wt: 156.18 g/mol
InChI Key: WULIHYFQPZMMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to pale yellow liquid with a molecular weight of 156.18 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is typically synthesized through carboxylic acid acidification and esterification . The specific preparation method involves the reaction of 1-methyl-3-oxocyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (CAS No. 227607-44-5) is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.

This compound is typically synthesized through carboxylic acid acidification and esterification processes. The compound is a colorless to pale yellow liquid and is known for its reactivity in organic synthesis, particularly as a building block for the preparation of cyclic compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ester group can be hydrolyzed by esterases, leading to the formation of metabolites that may participate in various metabolic pathways. This interaction suggests potential roles in enzyme-catalyzed reactions and metabolic processes .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant capacity can be measured using assays such as DPPH radical scavenging tests.

Study on Mitofusin Activation

In vitro studies have demonstrated that certain derivatives related to this compound can activate mitofusins, which are essential for mitochondrial dynamics. In experiments involving MFN2-deficient cells, compounds were shown to enhance mitochondrial elongation significantly, indicating their potential therapeutic applications in treating disorders linked to mitochondrial dysfunction .

CompoundTissueDose RouteActual Mean Dosage (mg/kg)t½ (h)tmax (h)Cmax (ng/mL)AUC last (h*ng/mL)MRT inf (h)
5BPlasmaPO502.830.5012100340003.96
BrainPO503.130.504030134004.30
Spinal CordPO502.710.504060127003.93

This table summarizes pharmacokinetic data from studies on related compounds, providing insights into their bioavailability and distribution within different tissues .

Comparison with Similar Compounds

This compound can be compared with other compounds such as:

CompoundStructural Features
Ethyl 3-oxocyclobutanecarboxylateLacks the methyl group at the 1-position
Methyl 3-oxocyclobutanecarboxylateContains a methyl ester group instead of ethyl
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylateOxo group at the 2-position

These comparisons highlight the unique structural features that may influence their biological activities and therapeutic potentials .

Properties

IUPAC Name

ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULIHYFQPZMMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200932
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227607-44-5
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227607-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 2
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.